molecular formula C6H7N3O2 B138756 Ethyl 1,2,4-triazine-5-carboxylate CAS No. 143209-28-3

Ethyl 1,2,4-triazine-5-carboxylate

Cat. No. B138756
M. Wt: 153.14 g/mol
InChI Key: OPBDVDRIPDMBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2,4-triazine-5-carboxylate, also known as ethyl isocyanurate, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular formula of C6H8N4O2. In

Mechanism Of Action

The mechanism of action of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the activity of certain enzymes and pathways that are involved in the development and progression of diseases. In the agricultural industry, it has been shown to disrupt the growth and development of plants and insects by interfering with their metabolic processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate also vary depending on its application. In the pharmaceutical industry, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects against various pathogens. In the agricultural industry, it has been shown to have herbicidal and insecticidal effects on plants and insects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate in lab experiments include its high yield synthesis method, its versatility in various fields, and its potential as a drug candidate. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate. In the pharmaceutical industry, further studies are needed to determine its potential as a drug candidate for various diseases. In the agricultural industry, further studies are needed to optimize its herbicidal and insecticidal effects. Additionally, further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. Overall, the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate has the potential to lead to new discoveries and innovations in various fields.

Synthesis Methods

The synthesis of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with cyanic acid. Another method involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with urea in the presence of a catalyst. Both methods result in the formation of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate with high yields.

Scientific Research Applications

Ethyl 1,2,4-triazine-5-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a herbicide and insecticide in the agricultural industry. Additionally, it has been explored for its potential applications in the field of materials science, such as in the synthesis of new polymers and coatings.

properties

CAS RN

143209-28-3

Product Name

Ethyl 1,2,4-triazine-5-carboxylate

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

ethyl 1,2,4-triazine-5-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3

InChI Key

OPBDVDRIPDMBIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=NC=N1

Canonical SMILES

CCOC(=O)C1=CN=NC=N1

synonyms

1,2,4-Triazine-5-carboxylicacid,ethylester(9CI)

Origin of Product

United States

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